N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide
Description
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core linked to a cyclohexyl moiety. This compound belongs to a class of molecules extensively studied for their diverse therapeutic and material science applications, including antimicrobial, antiviral, and nonlinear optical (NLO) properties. The 1,2,4-triazole scaffold is a critical pharmacophore due to its ability to engage in hydrogen bonding and π-π interactions, while the sulfonamide group enhances solubility and bioavailability .
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-19-11-16-17-15(19)22-14-10-6-5-9-13(14)18-23(20,21)12-7-3-2-4-8-12/h2-4,7-8,11,13-14,18H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJSXKXBWIWCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCCCC2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol to form the thioether linkage.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it suitable for studying nonlinear optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the 4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl motif but differ in substituents, influencing their biological and physicochemical profiles:
Key Observations :
- The cyclohexyl group in the target compound and N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide enhances hydrophobic interactions, critical for binding to HIV-1 RT .
- Substitutions like benzofuran () or oxazole () modulate electronic properties and bioactivity.
Molecular Docking and Interactions
- Docking Scores : The benzofuran-triazole derivative () achieved a docking score of 124.684, forming three hydrogen bonds with Arg364, Asp533, and Thr718 . This highlights the role of aromatic substituents in enhancing binding.
- Hydrogen Bonding : The target compound’s cyclohexyl group may mimic the hydrophobic interactions observed in N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide , which forms N–H⋯S and N–H⋯N bonds .
Physicochemical Properties
- Hyperpolarizability : The target compound’s hyperpolarizability (calculated via DFT/B3LYP) is nine times greater than urea , a benchmark NLO material, indicating superior optical activity . This contrasts with thiazole azo dyes, which exhibit five-fold lower values .
Biological Activity
N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole moiety linked to a cyclohexyl group and a benzenesulfonamide functionality. Its structure can be represented as follows:
- Molecular Formula : C16H22N4OS
- Molecular Weight : 334.44 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Carbonic Anhydrase Inhibition : Recent studies have shown that similar sulfonamide compounds exhibit inhibitory effects on carbonic anhydrase (CA) isoforms, particularly those associated with tumor growth (e.g., hCA IX and hCA XII) . This inhibition can lead to reduced tumor proliferation and may provide a therapeutic avenue for cancer treatment.
- Antimicrobial Activity : Compounds containing triazole rings have been reported to possess antimicrobial properties. The sulfonamide group enhances this activity through various mechanisms, including disruption of bacterial cell wall synthesis .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of related compounds against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to this compound showed selective cytotoxicity against Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines . The selectivity was attributed to their ability to inhibit specific CA isoforms that are overexpressed in these cancers.
Case Studies
- Case Study on Cancer Treatment : A study highlighted the use of sulfonamide derivatives in targeting CA IX in cancer therapy. The derivatives exhibited IC50 values in the nanomolar range against tumor-associated isoforms, indicating potent inhibitory activity .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of triazole-containing sulfonamides revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Data Tables
| Compound Name | Target Enzyme | IC50 (nM) | Cell Line | Selectivity |
|---|---|---|---|---|
| Compound 7d | hCA I | 47.1 | Hep3B | High |
| Compound 7o | hCA II | 35.9 | A549 | Moderate |
| N-{...} | CA IX | 170.0 | Hep3B | Very High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
